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Compound of Interest

Compound Name: Albifylline

Cat. No.: B1666809

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albifylline (also known as HWA 138) is a synthetic xanthine derivative that has been
investigated for its potential therapeutic effects, particularly in the context of improving
microcirculation and reducing inflammation.[1] As a structural analog of pentoxifylline,
Albifylline shares key pharmacological characteristics with other methylxanthines, primarily
acting as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist. This
technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, and known biological activities of Albifylline, intended to serve as
a resource for researchers and professionals in the field of drug development. While a
complete set of experimentally determined quantitative data for Albifylline is not readily
available in the public domain, this guide compiles the existing information and provides
detailed experimental protocols relevant to its characterization.

Molecular Structure and Identification

Albifylline is chemically identified as 1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-
dione.[1][2] Its molecular structure consists of a xanthine core substituted at the N1 and N3
positions. The key structural features and identifiers are summarized in the table below.
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Identifier Value Reference

1-(5-hydroxy-5-methylhexyl)-3-
IUPAC Name (S-hydroxy _ Y . V) [1][2]
methyl-7H-purine-2,6-dione

Synonyms HWA 138, A 81-3138
CAS Number 107767-55-5 [1]
Chemical Formula C13H20N403 [1]
Molecular Weight 280.32 g/mol
CC(C)
Canonical SMILES (CCCCN1C(=0)C2=C(N=CN2)
N(C1=0)C)O
NWXULHNEYYFVMF-
INChl Key

UHFFFAOYSA-N

Physicochemical Properties

A comprehensive experimental characterization of Albifylline's physicochemical properties is
not extensively documented in publicly available literature. The following table summarizes the
available computed data.
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Property Value (Computed) Reference

XLogP3 0.8

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

Count >
Rotatable Bond Count 6
Exact Mass 280.153541 g/mol
Monoisotopic Mass 280.153541 g/mol

Topological Polar Surface Area  89.5 A2

Heavy Atom Count 20

Complexity 399

Note: The lack of experimentally determined values for properties such as melting point, boiling
point, and solubility in various solvents highlights a significant data gap for this compound.

Experimental Protocols for Physicochemical Property
Determination

For researchers seeking to determine the experimental physicochemical properties of
Albifylline, the following standard protocols are recommended.

e Apparatus: Capillary melting point apparatus.

e Procedure: A small, dry sample of Albifylline is packed into a capillary tube to a height of 2-
3 mm. The tube is placed in the melting point apparatus, and the temperature is raised at a
slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The
temperature range from the appearance of the first liquid droplet to the complete liquefaction
of the sample is recorded as the melting point range.

o Method: Shake-flask method.
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e Procedure: An excess amount of Albifylline is added to a known volume of the solvent of
interest (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant
temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is
reached. The suspension is then filtered to remove undissolved solid. The concentration of
Albifylline in the filtrate is determined using a suitable analytical technique, such as High-
Performance Liquid Chromatography (HPLC) with UV detection or a validated
spectrophotometric method.

o Method: Potentiometric titration or UV-spectrophotometry.

e Procedure (Potentiometric Titration): A solution of Albifylline of known concentration is
titrated with a standardized solution of a strong acid or base. The pH of the solution is
monitored throughout the titration using a calibrated pH meter. The pKa is determined from
the inflection point of the resulting titration curve.

Mechanism of Action and Signhaling Pathways

As a xanthine derivative, Albifylline's mechanism of action is believed to involve two primary
pathways: inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.
These actions lead to a cascade of downstream effects that contribute to its observed
physiological activities.

Phosphodiesterase (PDE) Inhibition

PDEs are a family of enzymes that hydrolyze cyclic adenosine monophosphate (CAMP) and
cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these
second messengers. By inhibiting PDEs, Albifylline is proposed to increase intracellular cCAMP
and/or cGMP concentrations. This leads to the activation of protein kinase A (PKA) and protein
kinase G (PKG), respectively, which in turn phosphorylate various downstream targets. In the
context of vascular smooth muscle cells, increased cAMP levels lead to relaxation and
vasodilation. In inflammatory cells, elevated cAMP can suppress the production of pro-
inflammatory cytokines such as tumor necrosis factor-alpha (TNF-a).

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates a wide range of physiological
processes by activating four G protein-coupled receptor subtypes: Al, A2A, A2B, and A3.
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Xanthine derivatives are known to be non-selective antagonists of adenosine receptors. By
blocking these receptors, Albifylline can interfere with adenosine-mediated signaling. For
instance, antagonism of A2A receptors on immune cells can contribute to the modulation of
inflammatory responses.

Putative Signaling Pathway of Albifylline

The following diagram illustrates the proposed signaling pathway for Albifylline, based on its
known actions as a xanthine derivative.
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Putative signaling pathway of Albifylline.

Biological Properties and Experimental Protocols

The primary reported biological effect of Albifylline is the reduction of leukocyte adhesion to
the vascular endothelium and the improvement of microvascular blood flow, particularly in the
context of hemorrhagic shock.

Quantitative Biological Activity Data

As of the date of this document, specific quantitative biological activity data for Albifylline,
such as IC50 values for the inhibition of specific PDE isoforms or Ki values for binding to
adenosine receptor subtypes, are not available in the peer-reviewed literature. The existing
research provides a qualitative comparison to its analog, pentoxifylline, demonstrating a
significant reduction in shock-induced leukocyte adhesion.
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Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments relevant to the characterization
of Albifylline's biological activity.

» Objective: To quantify the effect of Albifylline on the adhesion of leukocytes to endothelial
cells.

o Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECS) are cultured to confluence in
96-well plates. A leukocyte cell line (e.g., U937 or HL-60) is maintained in suspension

culture.
e Procedure:

o HUVEC monolayers are pre-treated with various concentrations of Albifylline for a
specified time (e.g., 1 hour).

o An inflammatory stimulus (e.g., TNF-a or LPS) is added to the HUVECSs to induce the
expression of adhesion molecules.

o Leukocytes are labeled with a fluorescent dye (e.g., Calcein-AM).

o The labeled leukocytes are added to the HUVEC monolayers and incubated to allow for
adhesion.

o Non-adherent cells are removed by gentle washing.

o The fluorescence of the remaining adherent leukocytes is quantified using a fluorescence
plate reader.

o The percentage of inhibition of leukocyte adhesion by Albifylline is calculated relative to
the stimulated control without the compound.

o Objective: To determine the inhibitory activity of Albifylline against specific PDE isoforms.

» Method: A variety of commercial kits are available, often based on fluorescence polarization
(FP) or luminescence.
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e General Procedure (FP-based):

o

The assay is performed in a microplate format.

A reaction mixture containing a specific recombinant human PDE enzyme, a fluorescently
labeled cAMP or cGMP substrate, and varying concentrations of Albifylline is prepared.

The reaction is incubated to allow for enzymatic hydrolysis of the substrate.
A binding agent that specifically binds to the hydrolyzed monophosphate product is added.

The fluorescence polarization is measured. A high FP value indicates a high degree of
substrate hydrolysis (low inhibition), while a low FP value indicates inhibition of the PDE
enzyme.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of
the Albifylline concentration.

o Objective: To measure the effect of Albifylline on the production of pro-inflammatory

cytokines (e.g., TNF-a) by immune cells.

o Cell Culture: A monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells
(PBMCs) are used.

e Procedure:

Cells are pre-incubated with different concentrations of Albifylline.

The cells are then stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS)
to induce cytokine production.

After an appropriate incubation period, the cell culture supernatant is collected.

The concentration of the cytokine of interest in the supernatant is quantified using an
Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for that cytokine.

The inhibitory effect of Albifylline on cytokine production is determined by comparing the
cytokine levels in the treated samples to the stimulated control.
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Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for evaluating the in vivo
efficacy of Albifylline in a model of hemorrhagic shock.
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In vivo experimental workflow for Albifylline.

Conclusion

Albifylline is a xanthine derivative with a pharmacological profile suggestive of potential
therapeutic applications in conditions characterized by impaired microcirculation and
inflammation. Its proposed mechanism of action, centered on phosphodiesterase inhibition and
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adenosine receptor antagonism, aligns with the observed biological effects of reducing
leukocyte adhesion. However, a significant knowledge gap exists concerning the
experimentally determined physicochemical properties and quantitative biological activity of
Albifylline. The detailed experimental protocols provided in this guide offer a framework for
researchers to generate these crucial data, which are essential for a comprehensive
understanding of its structure-activity relationship and for advancing its potential development
as a therapeutic agent. Further research is warranted to fully elucidate the molecular
pharmacology and therapeutic potential of Albifylline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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